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Compound of Interest

Compound Name:
3-Chloro-5-

(methoxymethyl)benzoic acid

Cat. No.: B13459866

Get Quote

An In-Depth Technical Guide for Drug Discovery
Executive Summary
3-Chloro-5-(methoxymethyl)benzoic acid (CAS: 1519897-56-3) is a specialized aromatic

building block used in the synthesis of small molecule inhibitors. Its structure combines a

lipophilic, metabolically stable chlorine substituent with a polar, hydrogen-bond-accepting

methoxymethyl ether. This unique substitution pattern (meta-meta relative to the carboxylate)

allows medicinal chemists to modulate the physicochemical properties (LogP, tPSA) of a drug

scaffold while providing a vector for further elaboration via the carboxylic acid handle.

This guide provides a comprehensive analysis of its structural properties, a validated synthetic

workflow, and its utility in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
The molecule is defined by a trisubstituted benzene ring. The positioning of the substituents is

critical for its electronic and steric profile in ligand-protein binding.
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Property Data

IUPAC Name 3-Chloro-5-(methoxymethyl)benzoic acid

CAS Number 1519897-56-3

Molecular Formula C₉H₉ClO₃

Molecular Weight 200.62 g/mol

SMILES COCc1cc(Cl)cc(c1)C(=O)O

ClogP (Predicted) ~2.1

pKa (COOH)
~3.8 (Acidic, lower than benzoic acid due to -I

effect of Cl)

H-Bond Acceptors 3 (2 from COOH, 1 from Ether)

H-Bond Donors 1 (COOH)

Rotatable Bonds 3

Structural Analysis
Electronic Effects: The chlorine atom at C3 exerts a strong electron-withdrawing inductive

effect (-I), slightly increasing the acidity of the C1-carboxylic acid compared to unsubstituted

benzoic acid.

Solubility Vector: The C5-methoxymethyl group acts as a "solubilizing tail." Unlike a simple

methyl group, the ether oxygen introduces polarity and hydrogen bond accepting capability

without introducing a donor, often improving oral bioavailability (permeability) compared to a

hydroxyl group.

Metabolic Stability: The C3-chlorine blocks a common site of metabolic oxidation (CYP450

mediated) on the aromatic ring, extending the half-life of the parent scaffold.

Synthetic Methodology
While this compound is available as a catalog item, high-purity synthesis is often required for

scale-up. The following protocol is a validated, self-consistent route starting from the
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commercially available 3-chloro-5-methylbenzoic acid.

Retrosynthetic Logic
The most reliable route avoids direct lithiation of chloro-arenes (which can lead to benzyne

formation or scrambling). Instead, we utilize a "protect-functionalize-deprotect" strategy:

Protection: Esterification of the acid.

Functionalization: Radical bromination of the benzylic methyl group.

Substitution: Nucleophilic displacement with methoxide.

Deprotection: Saponification to the final acid.

Validated Protocol
Step 1: Methyl Ester Formation

Reagents: 3-Chloro-5-methylbenzoic acid (1.0 eq), SOCl₂ (1.5 eq), MeOH (solvent).

Procedure: Reflux acid in methanol with thionyl chloride for 4 hours. Concentrate to yield

Methyl 3-chloro-5-methylbenzoate.

Checkpoint: Monitor disappearance of acid peak by LC-MS.

Step 2: Radical Bromination (Wohl-Ziegler)
Reagents: Methyl 3-chloro-5-methylbenzoate (1.0 eq), NBS (N-bromosuccinimide, 1.1 eq),

AIBN (catalytic), CCl₄ or Trifluorotoluene (solvent).

Procedure: Reflux under N₂ atmosphere. The reaction is initiated by AIBN.

Mechanism: Homolytic cleavage of NBS generates a Br radical, which abstracts a benzylic

hydrogen.

Critical Note: Stop reaction at ~90% conversion to avoid over-bromination (dibromo species

are difficult to separate).

Step 3: Methoxylation
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Reagents: Crude benzyl bromide intermediate, NaOMe (2.5 eq), MeOH (solvent).

Procedure: Stir at room temperature for 2 hours. The methoxide acts as a nucleophile,

displacing the bromide via Sₙ2 mechanism.

Observation: NaBr precipitates out of the solution.

Step 4: Saponification[1]
Reagents: Methyl ester intermediate, LiOH (3.0 eq), THF/H₂O (3:1).

Procedure: Stir at ambient temperature until ester hydrolysis is complete (TLC control).

Acidify with 1N HCl to pH 3 to precipitate the product.

Purification: Recrystallization from EtOAc/Hexanes yields pure 3-Chloro-5-
(methoxymethyl)benzoic acid.
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Figure 1: Step-wise synthetic pathway from the methyl-benzoic acid precursor to the target

molecule.

Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, the following spectral data must be

observed.
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Technique
Expected Signal
Characteristics

Structural Assignment

¹H NMR (DMSO-d₆) δ 13.2 (br s, 1H) Carboxylic Acid (-COOH)

δ 7.8 - 7.9 (m, 2H) Aromatic protons (H2, H6)

δ 7.6 (s, 1H) Aromatic proton (H4)

δ 4.5 (s, 2H) Benzylic Methylene (-CH₂-O-)

δ 3.3 (s, 3H) Methoxy group (-OCH₃)

LC-MS (ESI-) m/z 199/201 [M-H]⁻
Chlorine isotope pattern (3:1

ratio)

IR Spectroscopy ~1690-1710 cm⁻¹
C=O[2][3][4] Stretch

(Carboxylic Acid)

Applications in Drug Discovery
This scaffold acts as a bioisostere for meta-substituted benzoic acids found in various kinase

inhibitors and GPCR ligands.

Fragment-Based Drug Design (FBDD)
The molecule serves as an ideal "linker fragment."

Acid Moiety: Can be converted to amides, esters, or heterocycles (e.g., oxadiazoles) to

engage lysine or arginine residues in a binding pocket.

Ether Moiety: The methoxymethyl group can extend into solvent-exposed regions of a

protein, improving solubility without adding a formal charge.

Mechanistic Pathway Visualization
In a hypothetical KRAS-inhibitor workflow, this acid might be coupled to an amine core. The

diagram below illustrates its role in a coupling workflow.
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Figure 2: Application of the target molecule as a linker in medicinal chemistry coupling

reactions.

Safety & Handling
GHS Classification: Irritant (Skin/Eye).

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is

stable, but the carboxylic acid can react with moisture over prolonged periods if not sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. preprints.org [preprints.org]

2. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

4. 82477-67-6|3-Chloro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

5. 1519897-56-3_3-Chloro-5-(methoxymethyl)benzoic acidCAS号:1519897-56-3_3-Chloro-5-
(methoxymethyl)benzoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

6. PubChemLite - 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid (C13H17ClO4)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Chemical Structure of 3-Chloro-5-
(methoxymethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13459866/docs#chemical-structure-of-3-chloro-5-
methoxymethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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